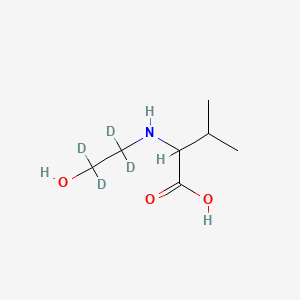

2-Hydroxyethyl-1,1,2,2-d4 Valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662013 |

Source

|

| Record name | N-[2-Hydroxy(~2~H_4_)ethyl]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120398-50-7 |

Source

|

| Record name | N-[2-Hydroxy(~2~H_4_)ethyl]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Hydroxyethyl-1,1,2,2-d4 Valine" chemical properties

An In-Depth Technical Guide to 2-Hydroxyethyl-1,1,2,2-d4 Valine: Synthesis, Characterization, and Applications in Metabolic Research

Executive Summary

This guide provides a comprehensive technical overview of this compound (HEV-d4), a deuterated stable isotope-labeled compound. Its primary role is as an internal standard in isotope dilution mass spectrometry for the precise quantification of its unlabeled analogue, N-(2-hydroxyethyl)valine (HEV). HEV is a critical biomarker for assessing exposure to ethylene oxide, a known carcinogen found in industrial settings and tobacco smoke.[1][2] This document offers researchers, scientists, and drug development professionals detailed insights into the rationale for its use, its physicochemical properties, a conceptual synthesis workflow, and a practical, in-depth protocol for its application in bioanalytical methods.

The Critical Role of Stable Isotope-Labeled Standards in Quantitative Bioanalysis

The Challenge of Matrix Effects in Mass Spectrometry

Quantitative analysis of analytes in complex biological matrices, such as blood or urine, using techniques like liquid chromatography-mass spectrometry (LC-MS) is often hampered by "matrix effects." Endogenous components of the sample can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This variability can severely compromise the accuracy and reproducibility of quantification.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is the gold standard for accurate quantification in complex mixtures.[3] The technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[3] This SIL internal standard (IS) is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization.[3][4] Because the IS and the analyte are affected by matrix effects and procedural losses in the same way, the ratio of their signals in the mass spectrometer remains constant. By measuring this ratio, the concentration of the native analyte can be determined with high precision and accuracy, as the IS effectively normalizes for any variations.[5]

Introducing this compound (HEV-d4)

This compound is the ideal SIL internal standard for quantifying N-(2-hydroxyethyl)valine (HEV). HEV is an adduct formed when ethylene oxide (EO) reacts with the N-terminal valine of the hemoglobin protein.[2][6] The four deuterium atoms on the hydroxyethyl group of HEV-d4 give it a mass shift of +4 Da compared to the native HEV. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical structures ensure they behave the same way throughout the analytical process. The deuterium labels are placed on carbon atoms, making them stable and not susceptible to back-exchange with protons from the solvent, which is a critical requirement for a reliable IS.

Physicochemical Properties and Characterization

Chemical Structure and Isotopic Labeling

The structures of N-(2-hydroxyethyl)valine and its deuterated internal standard are shown below. The four deuterium atoms are strategically placed on the ethyl portion of the hydroxyethyl group, providing a stable isotopic label.

-

N-(2-hydroxyethyl)valine (HEV):

-

This compound (HEV-d4):

Core Physicochemical Data

The key properties of both the unlabeled analyte and the deuterated standard are summarized below for easy reference.

| Property | N-(2-hydroxyethyl)valine (HEV) | This compound (HEV-d4) |

| CAS Number | 101769-73-7[7] | 120398-50-7[8][9] |

| Molecular Formula | C₇H₁₅NO₃[7][10] | C₇H₁₁D₄NO₃[8][9][11] |

| Molecular Weight | 161.20 g/mol [7][10] | 165.22 g/mol [8][9][11] |

| Exact Mass | 161.1052 Da[7][10] | 165.1303 Da[8] |

| Appearance | White Crystalline Solid | White Crystalline Solid[] |

| Solubility | Soluble in Water | Soluble in Water, DMSO[][13] |

| Storage Conditions | -20°C | -20°C[][13] |

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isotopic integrity of HEV-d4 is paramount for its use as an internal standard. A multi-technique approach is required for comprehensive quality control.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data essential for developing quantitative LC-MS/MS methods. The mass shift of +4 Da between HEV and HEV-d4 is readily confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the overall chemical structure, while ²H NMR confirms the precise location and high level of deuterium incorporation.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD) or MS is used to assess the chemical purity and ensure the absence of unlabeled HEV or other impurities.

-

Isotopic Purity: This is a critical parameter, typically determined by MS, which measures the percentage of the deuterated species relative to any unlabeled or partially labeled variants. An isotopic purity of >95% is generally required.[]

Synthesis and Purification Workflow

The synthesis of HEV-d4 requires a strategic approach to introduce the deuterium atoms efficiently and specifically. While multiple routes are possible, a common conceptual pathway involves the reaction of L-Valine with a deuterated alkylating agent.

Conceptual Synthetic Strategy

The synthesis can be conceptually broken down into three key stages: protecting the reactive functional groups of the L-Valine starting material, introducing the deuterated hydroxyethyl moiety, and finally, deprotecting to yield the target compound.

Caption: Conceptual workflow for the synthesis of HEV-d4.

Step-by-Step Synthesis Protocol (Conceptual)

-

Protection of L-Valine: The amino and carboxylic acid groups of L-Valine are highly reactive. To prevent unwanted side reactions during alkylation, they must be protected. The amino group can be protected with a group like Boc (tert-butyloxycarbonyl), and the carboxylic acid can be converted to an ester (e.g., a methyl or benzyl ester).[14]

-

Alkylation with a Deuterated Reagent: The protected valine is then reacted with a suitable deuterated electrophile, such as 1,1,2,2-d4-2-bromoethanol or deuterated ethylene oxide, under basic conditions. This step introduces the N-(2-hydroxyethyl-d4) group.

-

Deprotection: Finally, the protecting groups are removed. Acidic conditions (e.g., trifluoroacetic acid) are typically used to remove the Boc group, and hydrolysis or hydrogenolysis is used to cleave the ester, yielding the final this compound product.

Purification and Quality Control Workflow

After synthesis, the crude product must be purified and rigorously tested to confirm its quality before it can be used as an internal standard.

Caption: Post-synthesis purification and quality control workflow.

Application Spotlight: Quantitation of Ethylene Oxide Exposure

Background: N-(2-hydroxyethyl)valine (HEV) as a Biomarker

Ethylene oxide (EO) is a genotoxic carcinogen used in industrial sterilization and also present in tobacco smoke.[15][16] EO reacts with various macromolecules in the body, including DNA and proteins.[2] Its reaction with the N-terminal valine residue of hemoglobin forms a stable adduct, N-(2-hydroxyethyl)valine (HEV).[6] Because red blood cells have a lifespan of about 120 days, the level of HEV in hemoglobin provides a measure of cumulative EO exposure over the preceding months, making it an excellent biomarker for long-term monitoring.[16]

Experimental Workflow: Sample Preparation for HEV Analysis

The analysis of HEV from blood samples typically involves the cleavage of the adduct from the hemoglobin protein. A modified Edman degradation procedure is often employed.

Caption: Sample preparation workflow for HEV analysis from blood.

Step-by-Step Protocol:

-

Sample Spiking: A precise volume of whole blood is taken, and a known amount of HEV-d4 internal standard solution is added. This is the most critical step for accurate quantification, as the IS will now account for any analyte loss in subsequent steps.

-

Globin Isolation: Red blood cells are lysed, and the hemoglobin is precipitated. The globin protein fraction is then isolated.

-

Derivatization: The N-terminal valine (both adducted and non-adducted) is derivatized, often with phenyl isothiocyanate (PITC), to form a phenylthiocarbamoyl (PTC) derivative. This enhances its detectability and chromatographic properties.

-

Adduct Cleavage: The derivatized HEV is selectively cleaved from the globin chain under acidic conditions, releasing it as a phenylthiohydantoin (PTH) derivative.

-

Extraction: The released PTH-HEV and PTH-HEV-d4 are extracted from the aqueous mixture using an organic solvent (liquid-liquid extraction) or purified using a solid-phase extraction (SPE) cartridge.

-

Analysis: The final extract is evaporated to dryness, reconstituted in a suitable solvent, and injected into the LC-MS/MS system.

LC-MS/MS Method Development

A sensitive and specific LC-MS/MS method is required to quantify the low levels of HEV typically found in biological samples.

-

Chromatography: A reverse-phase C18 column is commonly used to separate the PTH-HEV from other matrix components. A gradient elution with mobile phases like water with formic acid (A) and acetonitrile with formic acid (B) provides good peak shape and resolution.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Example MRM Transitions (Illustrative): Note: These values are for illustrative purposes and must be optimized empirically on the specific instrument used.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| PTH-HEV | [M+H]⁺ | Fragment A | Optimized Value |

| [M+H]⁺ | Fragment B | Optimized Value | |

| PTH-HEV-d4 | [M+H+4]⁺ | Fragment A+4 | Optimized Value |

| [M+H+4]⁺ | Fragment B | Optimized Value |

The ratio of the peak area of the analyte (PTH-HEV) to the peak area of the internal standard (PTH-HEV-d4) is calculated. This ratio is then used to determine the concentration of HEV in the original sample by comparing it to a calibration curve prepared with known concentrations of HEV and a fixed concentration of HEV-d4.

Data Interpretation and Troubleshooting

-

Calibration Curve: A linear calibration curve should be established with an R² value >0.99, demonstrating a direct relationship between the analyte/IS ratio and concentration.

-

Quality Controls (QCs): Samples with low, medium, and high known concentrations of HEV should be run alongside the unknown samples to ensure the accuracy and precision of the assay.

-

Common Pitfalls:

-

Crosstalk: Ensure that the MRM transition for the analyte is not detecting any signal from the (much higher concentration) internal standard, and vice-versa. This is checked by injecting high concentrations of each standard individually.

-

Poor Recovery: If signal intensity is low, the extraction procedure may need optimization. Ensure pH conditions are correct for the chosen extraction method.

-

Matrix Effects: While ID-MS corrects for matrix effects, severe ion suppression can still lead to poor sensitivity. Diluting the sample or improving the chromatographic separation can help mitigate this.

-

Conclusion

This compound is an indispensable tool for researchers in toxicology, occupational health, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the ethylene oxide exposure biomarker, N-(2-hydroxyethyl)valine, using the gold-standard method of isotope dilution mass spectrometry. A thorough understanding of its properties, synthesis, and application as detailed in this guide is essential for the generation of reliable bioanalytical data, which in turn informs risk assessment and regulatory standards for public and occupational health.

References

- Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. (n.d.). National Center for Biotechnology Information.

-

Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-L-valyl-L-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. Retrieved January 15, 2026, from [Link]

-

Pastorelli, R., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Health Perspectives, 107(Suppl 4), 579–583. Retrieved January 15, 2026, from [Link]

-

Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. Retrieved January 15, 2026, from [Link]

-

Pacenti, M., et al. (2001). Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin. Cancer Epidemiology, Biomarkers & Prevention, 10(11), 1159-1165. Retrieved January 15, 2026, from [Link]

-

Sabbioni, G., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1599. Retrieved January 15, 2026, from [Link]

-

2-Hydroxyethylvaline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

-

This compound, Technical grade. (n.d.). HCB TEST. Retrieved January 15, 2026, from [Link]

-

Quantitation of DNA adducts by stable isotope dilution mass spectrometry. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2024). Preprints.org. Retrieved January 15, 2026, from [Link]

-

Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. (2020). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]

-

Chen, S. H., & Li, C. W. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Frontiers in Chemistry, 7, 581. Retrieved January 15, 2026, from [Link]

-

N-2-(Hydroxyethyl)-L-valine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

Sources

- 1. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 5. Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-2-(Hydroxyethyl)-L-valine | C7H15NO3 | CID 181031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. 2-Hydroxyethylvaline | C7H15NO3 | CID 107912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, Technical grade_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 13. dev.usbio.net [dev.usbio.net]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 2-Hydroxyethyl-1,1,2,2-d4 Valine: A Technical Guide

This guide provides an in-depth exploration of a robust and scientifically-grounded approach to the synthesis and purification of 2-Hydroxyethyl-1,1,2,2-d4 Valine. This isotopically labeled amino acid analog is a valuable tool in metabolic research, proteomics, and drug development, where it serves as an internal standard for quantitative analysis by mass spectrometry.[1][][3] Given the specificity of the target molecule, this document outlines a proposed synthetic pathway based on established chemical principles, rather than a single published protocol. Every step is explained with a focus on the underlying chemical logic and validation checkpoints.

Introduction: The Significance of Isotopically Labeled Amino Acids

Stable isotope-labeled amino acids are chemically identical to their natural counterparts but possess a different mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[] This mass difference allows them to be unambiguously distinguished and tracked using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][3] this compound, specifically, is a derivative of the essential amino acid L-valine. The N-hydroxyethyl modification is a known adduct formed from exposure to ethylene oxide, a compound relevant in toxicology and sterilization processes.[4][5] The deuterium labeling on the hydroxyethyl group provides a stable, non-radioactive tag, making it an ideal internal standard for quantifying the corresponding unlabeled adduct in biological samples.[6]

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be logically approached in two primary stages: first, the synthesis of the deuterated alkylating agent, and second, the selective N-alkylation of the L-valine backbone.

Caption: Proposed two-part synthetic workflow for this compound.

Synthesis of the Deuterated Alkylating Agent: 2-Bromoethanol-1,1,2,2-d4

The critical first step is the preparation of a suitable deuterated electrophile. 2-Bromoethanol-1,1,2,2-d4 is an excellent candidate for this role. While commercially available from specialty chemical suppliers, its synthesis from a deuterated precursor like ethylene-d4 glycol provides a cost-effective and scalable option.

Principle: The hydroxyl groups of ethylene glycol can be substituted with bromine using various brominating agents. A common and effective method involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[7] The reaction with HBr proceeds via an SN2 mechanism, where a protonated hydroxyl group is displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-Bromoethanol-1,1,2,2-d4

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene-d4 glycol (1.0 equivalent).

-

Reagent Addition: Cool the flask in an ice bath to 0-5°C. Slowly add hydrobromic acid (48%, 2.2 equivalents) dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromoethanol-1,1,2,2-d4.

Causality and Validation: The use of excess HBr drives the reaction towards the formation of the dibrominated product, but controlling the stoichiometry and reaction time can favor the mono-brominated species. The workup is designed to remove unreacted acid and inorganic salts. The identity of the product should be confirmed by NMR, where the absence of proton signals in the ethyl group region and the presence of a characteristic triplet for the hydroxyl proton (if not exchanged with D₂O) would be indicative of success.

N-Alkylation of L-Valine

The second stage involves the selective alkylation of the amino group of L-valine with the prepared deuterated bromoethanol. This reaction must be performed under conditions that favor mono-alkylation and prevent side reactions, such as esterification of the carboxylic acid.

Principle: The nitrogen atom of the amino group in valine is a nucleophile that can attack the electrophilic carbon atom bonded to the bromine in 2-bromoethanol-d4. This is a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.[8]

Experimental Protocol: N-Alkylation of L-Valine

-

Dissolution: Dissolve L-Valine (1.0 equivalent) in an aqueous basic solution, such as sodium hydroxide or potassium carbonate, at room temperature.

-

Addition of Alkylating Agent: Slowly add 2-Bromoethanol-1,1,2,2-d4 (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours to overnight. Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product.

-

Acidification: After the reaction is complete, cool the solution and carefully acidify it with a dilute acid (e.g., HCl) to a pH around the isoelectric point of the product to facilitate precipitation or purification.

Causality and Validation: The use of a base is crucial for the reaction to proceed at a reasonable rate.[8] The slight excess of the alkylating agent ensures the complete conversion of valine. The progress of the reaction can be monitored by observing the appearance of a new, more polar spot on the TLC plate. The final product's identity is confirmed through mass spectrometry, which will show the expected mass increase corresponding to the addition of the deuterated hydroxyethyl group, and by NMR spectroscopy.

Purification of this compound

Purification is a critical step to ensure the final product is free from unreacted starting materials, by-products, and salts. Ion-exchange chromatography is a particularly powerful technique for purifying amino acids and their derivatives.[9][10][11]

Principle: Ion-exchange chromatography separates molecules based on their net charge.[12] By manipulating the pH of the mobile phase, the charge of the amino acid derivative can be controlled, allowing it to bind to or elute from a charged resin. For an amphoteric molecule like N-hydroxyethyl valine, either cation or anion exchange can be employed.

Caption: Workflow for the purification of N-alkylated valine using cation exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography Purification

-

Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a column. Wash the resin extensively with water, then with an acid (e.g., 1M HCl), and finally with water again until the eluent is neutral.

-

Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH 2-3) and load it onto the column.

-

Washing: Wash the column with deionized water to remove any unbound impurities.

-

Elution: Elute the bound product using a gradient of a weak base, such as aqueous ammonia (e.g., 0.1 to 2 M).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amino acid.

-

Final Steps: Pool the pure fractions and remove the volatile buffer by lyophilization to obtain the final product as a white solid.

Data Presentation: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages |

| Ion-Exchange Chromatography | Separation by net charge | High capacity and resolution for amino acids.[9][10] | Can be time-consuming; requires buffer removal. |

| Recrystallization | Differential solubility | Simple, inexpensive, and can yield high purity. | Finding a suitable solvent system can be challenging. |

| Preparative HPLC | Separation by polarity | High resolution and purity; suitable for small scales.[13] | Expensive; lower capacity than column chromatography. |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, verifying the elemental composition and the incorporation of four deuterium atoms. The isotopic distribution pattern will be distinct from the unlabeled analog.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure of the valine backbone. Crucially, the signals corresponding to the -CH₂CH₂- protons of the hydroxyethyl group will be absent, confirming successful deuteration.

-

¹³C NMR: Will show the expected carbon signals for the entire molecule.

-

²H NMR: Can be used to directly observe the deuterium nuclei, confirming their presence at the expected positions. Deuterated solvents are used in NMR to avoid interference from hydrogen atoms in the solvent.[15][16][17][18]

-

-

Chiral Purity Analysis: Since the synthesis starts with L-valine, it is important to confirm that no racemization has occurred. This is typically done using chiral chromatography (HPLC or GC) with a chiral stationary phase.[19][20][21][22][23]

Conclusion

The synthesis and purification of this compound, while requiring careful execution and specialized techniques, is achievable through a logical, multi-step process. The proposed pathway, leveraging the synthesis of a deuterated alkylating agent followed by N-alkylation of L-valine and purification by ion-exchange chromatography, provides a robust framework for obtaining this valuable isotopically labeled standard. Meticulous analytical characterization is the final, indispensable step to guarantee the quality and reliability of the product for its intended applications in advanced scientific research.

References

-

Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Chromatography Today. Retrieved January 15, 2026, from [Link]

-

Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers. CRC Press. Retrieved January 15, 2026, from [Link]

-

Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43–88. Retrieved January 15, 2026, from [Link]

-

Ismail, O. H., Anton, C., & El-Aneed, A. (2018). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 23(10), 2649. Retrieved January 15, 2026, from [Link]

-

Gilar, M., & Schure, M. R. (2020). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li, J., Xu, Z., Feng, J., Mao, S., Yao, P., Wu, Q., & Zhu, D. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters, 17(15), 4063–4067. Retrieved January 15, 2026, from [Link]

-

Pillai, S., & Zydney, A. L. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86–92. Retrieved January 15, 2026, from [Link]

-

Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 837–847. Retrieved January 15, 2026, from [Link]

-

Li, J., Xu, Z., Feng, J., Mao, S., Yao, P., Wu, Q., & Zhu, D. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. ACS Publications. Retrieved January 15, 2026, from [Link]

-

Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li, J., Xu, Z., Feng, J., Mao, S., Yao, P., Wu, Q., & Zhu, D. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Scilit. Retrieved January 15, 2026, from [Link]

-

Allen, D. K., Libourel, I. G., & Shachar-Hill, Y. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537. Retrieved January 15, 2026, from [Link]

-

Anion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved January 15, 2026, from [Link]

-

Csapó, J., Varga-Visi, É., Lóki, K., Albert, C., & Salamon, F. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5–21. Retrieved January 15, 2026, from [Link]

-

Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 669–683. Retrieved January 15, 2026, from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. Retrieved January 15, 2026, from [Link]

-

Wassenaar, J., Scott, J., & de Vries, J. G. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701243. Retrieved January 15, 2026, from [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 15, 2026, from [Link]

-

Li, J., Xu, Z., Feng, J., Mao, S., Yao, P., Wu, Q., & Zhu, D. (2015). Asymmetric Synthesis of N‑Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. ACS Figshare. Retrieved January 15, 2026, from [Link]

-

Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved January 15, 2026, from [Link]

-

2-bromoethanol. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

Wassenaar, J., Scott, J., & de Vries, J. G. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cativiela, C., Díaz-de-Villegas, M. D., & Galvez, J. A. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7174–7184. Retrieved January 15, 2026, from [Link]

-

Preparation of 2-bromoethanol. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

Florian, J., & Leszczynski, J. (1998). Guanine Alkylation by Ethylene Oxide: Calculation of Chemical Reactivity. The Journal of Physical Chemistry A, 102(51), 10614–10619. Retrieved January 15, 2026, from [Link]

-

Romano, G., Sgorbini, M., Talamanca, D., & Macciotta, A. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, 81(1), 62–71. Retrieved January 15, 2026, from [Link]

-

Fennell, T. R., Sumner, S. C., & Walker, V. E. (1992). Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. Cancer Research, 52(16), 4320–4327. Retrieved January 15, 2026, from [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2019). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Pauwels, W., & Veulemans, H. (1998). Comparison of Ethylene, Propylene and Styrene 7,8-oxide in Vitro Adduct Formation on N-terminal Valine in Human Haemoglobin and on N-7-guanine in Human DNA. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 418(1), 21–33. Retrieved January 15, 2026, from [Link]

-

Fennell, T. R., Sumner, S. C., & Walker, V. E. (1992). Molecular dosimetry of ethylene oxide: Formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 3. chempep.com [chempep.com]

- 4. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Page loading... [guidechem.com]

- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 193.16.218.141 [193.16.218.141]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. ajpamc.com [ajpamc.com]

- 14. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. myuchem.com [myuchem.com]

- 17. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. studymind.co.uk [studymind.co.uk]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Application of Deuterated Valine Analogs in Metabolic Research

Executive Summary Stable isotope labeling is a cornerstone of modern metabolic research, providing a dynamic view of biochemical pathways that is unattainable through simple concentration measurements. By introducing molecules enriched with heavy, non-radioactive isotopes (e.g., Deuterium, ¹³C, ¹⁵N) into a biological system, scientists can trace the flow of atoms through complex metabolic networks, a field known as Stable Isotope Resolved Metabolomics (SIRM).[1] Deuterated analogs of the essential branched-chain amino acid valine are powerful tools in this domain, serving two distinct but equally critical functions.

This guide elucidates the mechanism of action for these deuterated valine compounds. We will first address the specific molecule, N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine , and its primary role as an internal standard for precise quantification, particularly in biomarker studies.[2][3][] We will then broaden the scope to the more common application in metabolic studies: the use of tracers like L-Valine-d8 to investigate the flux and kinetics of endogenous valine metabolism. This dual-purpose guide is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques to unravel the complexities of cellular metabolism.

Part 1: The Foundation: Stable Isotopes and the Centrality of Valine

The Principle of Stable Isotope Resolved Metabolomics (SIRM)

The fundamental premise of SIRM is that a stable isotope-labeled compound is chemically and functionally identical to its endogenous counterpart.[5][6] When introduced into a biological system, the cell's enzymatic machinery does not distinguish between the 'light' (natural abundance) and 'heavy' (labeled) versions.[6] This allows the labeled molecule to act as a tracer. Analytical instruments, primarily mass spectrometers (MS), can easily differentiate the heavy and light compounds based on their mass-to-charge ratio (m/z).[5] By tracking the appearance of the heavy isotope in downstream metabolites over time, we can map active pathways and quantify their rates, a practice known as metabolic flux analysis.[7][8]

Why Valine? The Metabolic Significance of a Branched-Chain Amino Acid (BCAA)

Valine, along with leucine and isoleucine, is an essential branched-chain amino acid (BCAA) that must be obtained from the diet.[9][10] BCAAs are not merely building blocks for proteins; they are critical signaling molecules and metabolic regulators involved in:

-

Protein Synthesis and Turnover: BCAAs, particularly leucine, are potent activators of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[11][12]

-

Energy Homeostasis: Valine is a glucogenic amino acid. Its catabolism, primarily in skeletal muscle, yields succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle to generate ATP or serve as a substrate for gluconeogenesis in the liver.[9][13][14]

-

Glucose Metabolism: BCAAs play a role in glucose utilization and can influence insulin sensitivity.[12][15] Dysregulated BCAA metabolism is increasingly linked to metabolic disorders like insulin resistance and type 2 diabetes.[9]

Given their central role, tracing the metabolic fate of BCAAs like valine provides profound insights into the physiological and pathophysiological state of an organism.

Part 2: Mechanism as an Internal Standard: The Case of N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine

The compound specified in the topic, N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine, is a derivative of valine where a deuterated hydroxyethyl group is attached to the amino nitrogen.[2][][16] Its primary application is not to trace the endogenous valine pathway, but to serve as an ideal internal standard (IS) for its unlabeled counterpart, N-(2-hydroxyethyl)valine, which is a known biomarker for exposure to ethylene oxide, a component of tobacco smoke.[3][16]

Mechanism of Action: Isotope Dilution Mass Spectrometry

The core mechanism is Isotope Dilution , a gold-standard method for accurate quantification in mass spectrometry.[17] The process relies on adding a known quantity of the heavy, labeled standard (the "spike") to a biological sample at the earliest stage of preparation.

Causality in Experimental Choice: Why is this the best approach? Biological samples (plasma, urine, tissue lysate) are complex matrices. During sample extraction, cleanup, and analysis, analyte loss is inevitable and variable. Furthermore, matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate readings. By adding a chemically identical labeled standard, the standard experiences the exact same processing losses and matrix effects as the endogenous, unlabeled analyte. Because the MS can distinguish them by mass, the ratio of the endogenous analyte to the known amount of internal standard remains constant regardless of these variations. This allows for highly accurate and precise calculation of the original analyte concentration.

Experimental Workflow: Isotope Dilution

The workflow is a self-validating system for robust quantification.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Part 3: Mechanism as a Metabolic Tracer: The Case of L-Valine-d8

To study the endogenous metabolic pathways of valine itself, researchers use a labeled version of the natural amino acid, such as L-Valine-d8, where eight deuterium atoms replace hydrogens on the carbon skeleton.[14][18][19] This compound is an ideal tracer because its metabolic behavior is identical to natural L-Valine.[18][20]

Mechanism of Action: Mapping Metabolic Flux

When L-Valine-d8 is introduced (e.g., into cell culture media or infused in vivo), it is taken up by cells and enters the same metabolic pools as unlabeled valine.[21] By analyzing samples at different time points with LC-MS, researchers can track the incorporation of the deuterium label into downstream metabolites. The rate at which these labeled metabolites appear and their relative abundance provides a direct measure of the activity, or flux, through specific metabolic pathways.[7][22]

Key Valine Metabolic Pathways Traceable with L-Valine-d8

-

Catabolism (Energy Production): The primary catabolic route for valine begins with two shared steps for all BCAAs.[23][24]

-

Transamination: L-Valine-d8 transfers its amino group to α-ketoglutarate, forming labeled α-ketoisovalerate-d7 (one deuterium is lost from the α-carbon) and glutamate. This is catalyzed by branched-chain aminotransferase (BCAT).[13][21]

-

Oxidative Decarboxylation: The labeled α-ketoisovalerate is then converted to labeled isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][21]

-

TCA Cycle Entry: A series of subsequent reactions converts isobutyryl-CoA into succinyl-CoA, which carries the deuterium label into the TCA cycle.[13][14][18] Tracking the label in succinyl-CoA and other TCA intermediates quantifies the contribution of valine to cellular energy metabolism.

-

-

Anabolism (Protein Synthesis):

-

Labeled L-Valine-d8 is charged to its corresponding tRNA and incorporated into newly synthesized proteins.

-

By hydrolyzing proteins from cells or tissues and measuring the ratio of L-Valine-d8 to unlabeled L-Valine via LC-MS, one can calculate the fractional synthesis rate of those proteins.[18][19] This is a foundational technique in studies of muscle physiology, aging, and nutrition.[5]

-

Caption: Metabolic fate of L-Valine-d8 tracer.

Part 4: Experimental Design & Data Interpretation

A robust metabolic flux experiment requires careful planning, execution, and data analysis.

Experimental Protocol: Cell-Based Metabolic Flux Analysis with L-Valine-d8

This protocol outlines a typical experiment for studying valine metabolism in cultured mammalian cells.

-

Cell Culture: Plate cells and grow to desired confluency in standard culture medium.

-

Labeling Initiation: Remove standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS). Add custom-made culture medium identical to the standard medium but with natural L-valine replaced by L-Valine-d8. This is T=0.

-

Time Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.

-

Quickly aspirate the labeling medium.

-

Place the culture dish on dry ice and add a liquid nitrogen bath to instantly quench all metabolic activity.

-

Scrape the frozen cells into a pre-chilled tube containing an extraction solvent (e.g., 80% methanol).[25]

-

-

Metabolite Extraction: Thoroughly vortex the cell/solvent mixture. Centrifuge at high speed to pellet protein and cell debris.[25] Collect the supernatant containing the polar metabolites.

-

Sample Analysis: Analyze the metabolite extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26] The LC separates the metabolites over time, and the MS detects and quantifies the light and heavy isotopologues of valine and its downstream products.

-

Data Analysis: For each metabolite of interest, calculate the fractional isotopic enrichment, which is the ratio of the labeled version to the total pool (labeled + unlabeled). Plotting this enrichment over time reveals the kinetics of the pathway.

Data Presentation: Mass Isotopologue Distribution

The key output from the mass spectrometer is the relative abundance of different mass isotopologues for a given metabolite. This allows for the direct visualization of the tracer's incorporation.

| Compound | Formula | Natural Mass (M+0) | Labeled Mass (M+n) | Mass Shift (n) |

| L-Valine | C₅H₁₁NO₂ | 117.079 | 125.129 (d8) | +8 |

| α-Ketoisovalerate | C₅H₈O₃ | 116.047 | 123.091 (d7) | +7 |

| Succinyl-CoA | C₂₅H₃₈N₇O₁₇P₃S | 867.121 | Varies | Varies |

Conclusion

Deuterated valine compounds are versatile and indispensable tools in modern metabolic research. Understanding their specific mechanism of action is critical for proper experimental design and interpretation. As demonstrated, a modified tracer like N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine operates via the principle of isotope dilution to serve as a high-fidelity internal standard for quantifying specific biomarkers. In contrast, a biomimetic tracer like L-Valine-d8 acts as a probe to dynamically trace the flux of atoms through the intricate network of valine's anabolic and catabolic pathways. By selecting the appropriate labeled analog and analytical strategy, researchers can move beyond static snapshots of the metabolome to reveal the underlying kinetics of biological systems, providing crucial insights into the mechanisms of health and disease.

References

- Kim, D. H., & Kim, K. H. (2023). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Metabolites, 13(2), 253.

- Zhenyukh, O., González-Amor, M., & Villarroya, F. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD)

- Proskura, A. V., & Gayvoronskaya, E. A. (2021). The role and metabolic functions of the branched-chain amino acids: a review. Sel'skokhozyaistvennaya Biologiya, 56(4), 629-639.

- Duan, Y., Li, F., & Li, Y. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology, 8, 10.

-

Wikipedia. (n.d.). Valine. Retrieved from [Link]

-

PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation Pathway. Retrieved from [Link]

-

WebMD. (2024). Branch-Chain Amino Acids: Uses and Risks. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. Retrieved from [Link]

- Wolstenholme, A. J. (2019). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. ASSAY and Drug Development Technologies, 17(8), 337-344.

- Wang, W., Wu, Z., & Dai, Z. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 125.

-

Technology Networks. (2023). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

-

Pinheiro, V. J. M., et al. (2019). Metabolic pathway analysis by liquid chromatography (UHPLC) coupled to high resolution mass spectrometry (LC/MS). protocols.io. [Link]

-

The Physiological Society. (2018). Stable isotope tracers in muscle physiology research. Retrieved from [Link]

- Staten, M. A., Bier, D. M., & Matthews, D. E. (1984). Regulation of valine metabolism in man: a stable isotope study. The American journal of clinical nutrition, 40(6), 1224–1234.

- National Institutes of Health. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules, 25(5), 1228.

- Lichtenstein, A. H., et al. (1991). Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. Journal of lipid research, 32(1), 139-148.

- Fan, T. W.-M., Lorkiewicz, P., & Lane, A. N. (2016). Stable Isotope Tracers in Metabolic Pathway Elucidation by GC-MS and FT-MS. In Mass Spectrometry in Metabolomics. (pp. 143-166).

-

SCIEX. (n.d.). Metabolic Flux Analysis. Retrieved from [Link]

-

The Physiological Society. (2018). Stable isotope tracers and exercise physiology: past, present and future. Retrieved from [Link]

- Feeney, J., et al. (1990). A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase. FEBS letters, 272(1-2), 197–199.

- National Center for Biotechnology Information. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26059–26082.

- National Institutes of Health. (2021). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and bioanalytical chemistry, 413(10), 2731–2741.

-

ResearchGate. (1984). Regulation of valine metabolism in man: A stable isotope study. Retrieved from [Link]

- El-Khoury, A. E., et al. (1997). Effects of leucine on whole body leucine, valine, and threonine metabolism in humans. American journal of physiology. Endocrinology and metabolism, 272(6 Pt 1), E1037–E1045.

-

National Institute of Standards and Technology. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Retrieved from [Link]

Sources

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [lgcstandards.com]

- 5. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 6. physoc.org [physoc.org]

- 7. Metabolic Flux Analysis [sciex.com]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valine - Wikipedia [en.wikipedia.org]

- 10. Branch-Chain Amino Acids: Uses and Risks [webmd.com]

- 11. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [cymitquimica.com]

- 17. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. isotope.com [isotope.com]

- 20. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - ProQuest [proquest.com]

- 23. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]

- 26. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

The Role of 2-Hydroxyethyl-1,1,2,2-d4 Valine in Modern Exposure Biomonitoring: A Technical Guide

Introduction: The Imperative for Precise Biomarker Quantification

In the fields of toxicology, environmental health, and drug development, the ability to accurately measure biomarkers of exposure is paramount. Such measurements allow researchers and safety professionals to quantify the internal dose of a potentially harmful substance, assess risks, and understand the metabolic fate of xenobiotics. Ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen, is a key focus of such monitoring. Exposure to EO, from sources as varied as industrial emissions and tobacco smoke, leads to the formation of adducts with macromolecules, most notably with the N-terminal valine of hemoglobin to form N-(2-hydroxyethyl)valine (HEV).[1][][3][4] The quantification of HEV in blood serves as a reliable and cumulative biomarker of EO exposure.[5][6]

This technical guide delves into the critical role of 2-Hydroxyethyl-1,1,2,2-d4 Valine , a deuterated stable isotope-labeled (SIL) analogue of HEV, in the precise and accurate quantification of this crucial biomarker.[][7][8] We will explore the underlying principles of its application, provide detailed experimental workflows for its use as an internal standard in mass spectrometry-based bioanalysis, and explain the scientific rationale behind each step of the process. This guide is intended for researchers, analytical chemists, and toxicologists engaged in the biomonitoring of ethylene oxide exposure.

Core Principle: The Power of Isotope Dilution Mass Spectrometry

The cornerstone of modern quantitative bioanalysis is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample at the earliest stage of analysis.[9][10][11] In our case, this compound serves as the ideal internal standard (IS) for the quantification of endogenous HEV.

Why is an Internal Standard Essential?

The journey of an analyte from a complex biological matrix, such as whole blood, to the mass spectrometer detector is fraught with potential for variability and loss.[12] Sources of error include:

-

Inconsistent Sample Preparation: Variable recovery during protein precipitation, globin isolation, and subsequent purification steps.[9]

-

Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[11]

-

Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[12]

The deuterated internal standard, being chemically and physically almost identical to the native analyte (HEV), experiences the same losses and matrix effects.[10][13] By measuring the ratio of the signal from the native analyte to that of the known amount of added internal standard, these variations are effectively cancelled out. This ratiometric measurement ensures a highly accurate and precise quantification of the true analyte concentration, independent of sample-to-sample variations in recovery or instrument response.[6]

Figure 1: The workflow of Isotope Dilution Mass Spectrometry.

Analytical Strategies for HEV Quantification

Two primary methodologies have been established for the analysis of HEV in hemoglobin, both of which benefit immensely from the use of this compound as an internal standard.

-

Direct Acidic Hydrolysis with LC-MS/MS: A more modern, streamlined approach that involves the complete acid hydrolysis of the globin protein to release all constituent amino acids, including HEV, followed by direct analysis.[14]

-

Modified Edman Degradation (MED): The traditional method, which specifically cleaves the N-terminal valine adduct from the globin chain. The resulting derivative is then analyzed, typically by GC-MS or, more recently, by LC-MS/MS.[3][15]

The direct hydrolysis method is gaining favor due to its simplicity and robustness, while the MED method, particularly the sensitive "FIRE" (Fluorescein Isothiocyanate Reagent for Exposure) procedure, remains a powerful tool for targeted analysis.[14][16][17]

Experimental Workflow: A Step-by-Step Guide

This section details a comprehensive protocol for the quantification of HEV using the direct acidic hydrolysis method, incorporating this compound as the internal standard.

Figure 2: High-level experimental workflow for HEV analysis.

Part 1: Sample Preparation - From Whole Blood to Hydrolysate

Objective: To isolate globin from whole blood, add the internal standard, and hydrolyze the protein to liberate the HEV analyte and the internal standard.

Step-by-Step Protocol:

-

Blood Collection & Erythrocyte Isolation:

-

Collect whole blood in EDTA-containing tubes to prevent coagulation.[18]

-

Centrifuge the whole blood (e.g., at 800 x g for 15 minutes at 4°C) to separate erythrocytes from plasma.[19]

-

Carefully aspirate and discard the plasma and buffy coat.

-

Wash the pelleted erythrocytes three times with an equal volume of cold saline (e.g., 0.9% NaCl), centrifuging after each wash. This step is crucial to remove plasma proteins and other potential interferences.

-

Lyse the washed erythrocytes by adding an equal volume of cold, deionized water, followed by sonication or vortexing.[19]

-

-

Globin Precipitation:

-

Precipitate the globin protein by adding the erythrocyte lysate dropwise to a cold solution of acidified acetone (e.g., acetone with 1% HCl).

-

Allow precipitation to occur at -20°C for at least 1 hour.

-

Centrifuge to pellet the globin protein and discard the supernatant. Wash the pellet with acetone to remove heme. Dry the globin pellet under a stream of nitrogen.

-

-

Internal Standard Spiking & Hydrolysis:

-

Accurately weigh a portion of the dried globin (e.g., 10-20 mg).

-

Add a precise, known amount of This compound in solution. This step is the most critical for accurate quantification. The amount added should yield a signal intensity comparable to the expected analyte concentration.[10]

-

Add 6M hydrochloric acid (HCl) to the globin pellet.

-

Seal the tube under nitrogen or argon to prevent oxidation and heat at 110-120°C for 16-24 hours. This process cleaves all peptide bonds, releasing the individual amino acids, including HEV and the d4-HEV internal standard.[14]

-

-

Sample Cleanup:

-

After hydrolysis, cool the sample and centrifuge to remove any solid debris.

-

The hydrolysate is typically purified using solid-phase extraction (SPE) to remove excess acid and other interfering substances before LC-MS/MS analysis. A cation-exchange SPE cartridge is often suitable for this purpose.

-

Part 2: Instrumental Analysis - LC-MS/MS

Objective: To chromatographically separate HEV and its deuterated internal standard from other amino acids and matrix components, and to detect and quantify them with high specificity and sensitivity using tandem mass spectrometry.

Typical LC-MS/MS Conditions:

| Parameter | Typical Setting | Rationale / Causality |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar amino acid-like compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |

| Gradient | Start with low %B, ramp up to elute HEV, followed by a high %B wash and re-equilibration. | A gradient is necessary to separate the polar HEV from other components and ensure a clean baseline. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for the column dimensions to achieve good peak shape and separation efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | HEV contains a secondary amine and a carboxylic acid, making it readily protonated for detection in positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. |

Multiple Reaction Monitoring (MRM) Transitions:

The mass spectrometer is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) for both HEV and d4-HEV. These precursor ions are then fragmented, and a specific, characteristic product ion is monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| N-(2-hydroxyethyl)valine (HEV) | 164.1 | e.g., 118.1 | The product ion typically results from the neutral loss of formic acid (HCOOH). The exact fragment will depend on instrument tuning. |

| This compound (IS) | 168.1 | e.g., 122.1 | The +4 Da mass shift is maintained in the product ion, ensuring no cross-talk with the analyte channel. |

Note: The exact m/z values for product ions should be optimized empirically on the specific mass spectrometer being used.[20][21]

Data Analysis and Interpretation

The output from the LC-MS/MS is a chromatogram showing the signal intensity over time for the specific MRM transitions of both HEV and its d4-labeled internal standard.

-

Peak Integration: The area under the curve for both the analyte (HEV) and the internal standard (d4-HEV) peaks is calculated.

-

Response Ratio Calculation: For each sample, a response ratio is calculated: Response Ratio = (Peak Area of HEV) / (Peak Area of d4-HEV)

-

Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of HEV and a constant concentration of d4-HEV. The response ratios of these standards are plotted against their corresponding HEV concentrations.

-

Quantification: The response ratio from the unknown sample is used to determine the concentration of HEV by interpolating from the linear regression of the calibration curve.

The final concentration is typically reported in pmol of HEV per gram of globin (pmol/g globin).[1][14]

Conclusion: Ensuring Scientific Integrity in Exposure Assessment

The use of This compound is not merely a technical convenience; it is a fundamental requirement for producing reliable, accurate, and defensible data in the biomonitoring of ethylene oxide exposure. By effectively correcting for inevitable analytical variability, this stable isotope-labeled internal standard allows researchers to quantify HEV levels with high confidence. This precision is critical for establishing accurate dose-response relationships, assessing health risks in occupational and environmental settings, and ultimately, protecting human health. The methodologies described herein, grounded in the principles of isotope dilution mass spectrometry, represent the gold standard for this vital area of research.

References

-

Mráz, J., Hanzlíková, I., Dušková, Š., Tvrdíková, M., Chrástecká, H., Vajtrová, R., & Linhart, I. (2018). Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. Toxicology Letters, 298, 76-80. Available from: [Link]

-

von Stedingk, H., Rydberg, P., Törnqvist, M. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of Chromatography B, 878(27), 2483-90. Available from: [Link]

-

Swenberg, J. A., et al. (2023). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. Chemical Research in Toxicology. Available from: [Link]

-

U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2024). Clinician Brief: Ethylene Oxide. Environmental Health and Medicine Education. Available from: [Link]

-

Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews. Available from: [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available from: [Link]

-

Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Waters Corporation. Available from: [Link]

-

Swenberg, J. A., et al. (2023). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. ACS Publications. Available from: [Link]

-

von Stedingk, H., et al. (2010). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. PLoS ONE. Available from: [Link]

-

Tan, A., & Awaiye, K. (2014). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. Available from: [Link]

-

Ke, Y., et al. (2017). Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars. ResearchGate. Available from: [Link]

-

Dolan, J. W. (2009). When Should an Internal Standard be Used? LCGC International. Available from: [Link]

-

Wu, K. Y., et al. (2004). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 559(1-2), 73-82. Available from: [Link]

-

Carlsson, H., et al. (2022). Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors. Chemical Research in Toxicology. Available from: [Link]

-

Ndiaye, E. H., et al. (2019). MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z...). ResearchGate. Available from: [Link]

-

Miranda, L. P., et al. (2001). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Research, 58(3), 223-241. Available from: [Link]

-

Pérez, H. L., et al. (1998). Adducts to N-terminal valines in hemoglobin from butadiene metabolites. Chemical Research in Toxicology, 11(4), 318-326. Available from: [Link]

-

Domingo-Almenara, X., et al. (2018). Cloud-based tandem MS workflow MRM transitions for target molecules can... ResearchGate. Available from: [Link]

-

Bergmark, E., et al. (1994). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 15(4), 777-782. Available from: [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 282–283. Available from: [Link]

-

Prinville, V., Ohlund, L., & Sleno, L. (2020). Optimized MRM transitions and collision energies for 14 internal... ResearchGate. Available from: [Link]

-

Shieh, H.-L., et al. (2010). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. Journal of Food and Drug Analysis, 18(5). Available from: [Link]

-

Wu, K. Y., et al. (2004). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Mutation Research. Available from: [Link]

-

Romano, G., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, 81(2), 165-171. Available from: [Link]

-

van Delft, J. H., et al. (1994). Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. Carcinogenesis, 15(11), 2449-2454. Available from: [Link]

- Li, J., & Wang, Z. (2011). Method for synthesizing D-valine. Google Patents.

-

Bio-Protocol. (2024). DNA / RNA isolation from whole blood with universal mini column kit for molecular analysis. Available from: [Link]

-

Opiteck, G. J., et al. (1997). Comprehensive Two-Dimensional High-Performance Liquid Chromatography for the Isolation of Overexpressed Proteins and Proteome Ma. Harvard Apparatus. Available from: [Link]

-

Mader, M., et al. (2016). Globin mRNA reduction for whole-blood transcriptome sequencing. Scientific Reports, 6, 31766. Available from: [Link]

-

Cialdella-Kam, L., et al. (2006). Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin. Drug Metabolism and Disposition, 34(7), 1234-1238. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 3. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA / RNA isolation from whole blood with universal mini column kit for molecular analysis [protocols.io]

- 19. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Topic: "2-Hydroxyethyl-1,1,2,2-d4 Valine" for the Biomonitoring of Ethylene Oxide Exposure

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethylene oxide (EO) is a potent alkylating agent and a confirmed human carcinogen, necessitating rigorous monitoring of occupational and environmental exposure.[1][2] Biomonitoring, which measures the internal dose of a chemical, provides a more accurate assessment of exposure and potential health risk than ambient air monitoring alone. The formation of adducts between EO and macromolecules, particularly hemoglobin (Hb), serves as a reliable biomarker of exposure.[3][4][5] Specifically, the N-(2-hydroxyethyl)valine (HEV) adduct at the N-terminus of the globin chain is a stable, long-term biomarker that integrates exposure over the lifespan of an erythrocyte.[6][7] Accurate quantification of HEV is paramount, and the gold standard for this analysis is isotope dilution mass spectrometry, which relies on a stable, isotopically labeled internal standard. This guide provides a comprehensive technical overview of the use of 2-Hydroxyethyl-1,1,2,2-d4 Valine (d4-HEV) as the internal standard for the precise and accurate quantification of HEV in biological samples, ensuring the highest level of data integrity for exposure assessment and clinical research.

The Scientific Imperative for Biomonitoring Ethylene Oxide

Ethylene oxide is widely used as a sterilant for medical equipment and a precursor in industrial chemical synthesis.[1][8] Its genotoxic nature means that exposure can lead to the formation of DNA and protein adducts, which are biomarkers of effect.[2] While DNA adducts are directly linked to mutagenicity, hemoglobin adducts are more abundant and stable, making them superior biomarkers for quantifying long-term, cumulative exposure.[6][9]

The N-terminal valine of hemoglobin is a primary target for alkylation by ethylene oxide. The resulting HEV adduct is not repaired and remains in circulation for the life of the red blood cell (approximately 120 days).[3][10] Therefore, the concentration of HEV in blood provides a time-integrated measure of the biologically effective dose of EO, reflecting an average exposure over the preceding months.[4][10] This makes HEV an invaluable tool for occupational health surveillance, epidemiological studies, and risk assessment.[1][11]

The Mechanism: From Exposure to Biomarker

The pathway from EO inhalation or dermal contact to the formation of the stable HEV biomarker is a direct covalent reaction. The electrophilic epoxide ring of ethylene oxide is opened by the nucleophilic primary amine group of the N-terminal valine residue in the globin protein chains.

Sources

- 1. Biological monitoring of workers occupationally exposed to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dosimetry of DNA and hemoglobin adducts in mice and rats exposed to ethylene oxide | RTI [rti.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Advancing the Sustainable Use of Ethylene Oxide through Process Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]